Molecular Weight Increase Versus Parent 4,4,4-Trifluorobutyric Acid
The target compound (MW 170.13 g/mol) exhibits a 19.7% higher molecular weight than its unsubstituted parent compound, 4,4,4-trifluorobutyric acid (MW 142.08 g/mol) . This increase, due to the ethyl substitution at the C2 position, directly impacts compound properties relevant to drug discovery such as lipophilicity and target residence time [1].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 170.13 |
| Comparator Or Baseline | 4,4,4-Trifluorobutyric acid: 142.08 |
| Quantified Difference | +28.05 g/mol (+19.7%) |
| Conditions | Calculated from molecular formulas C6H9F3O2 (target) and C4H5F3O2 (comparator) |
Why This Matters
Higher molecular weight from ethyl branching increases lipophilicity, potentially enhancing membrane permeability and target binding for bioactive compounds.
- [1] CAS Common Chemistry. (n.d.). 4,4,4-Trifluorobutanoic acid (CAS RN 406-93-9). View Source
